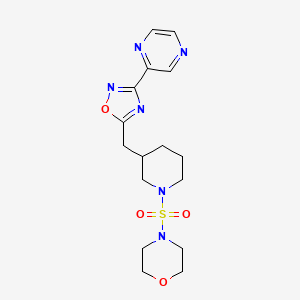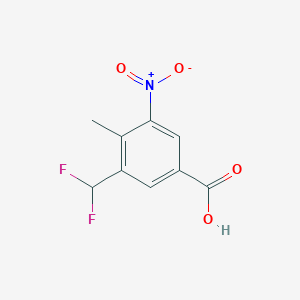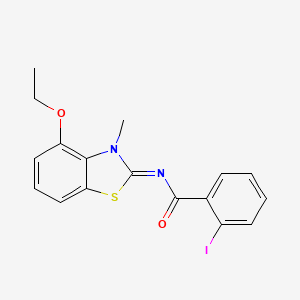
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PCPQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it an attractive candidate for various laboratory experiments.
作用机制
The mechanism of action of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but studies have shown that it works by inhibiting certain enzymes and signaling pathways in the body. Specifically, 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have a number of unique biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in laboratory experiments is its unique biochemical and physiological effects. This makes it an attractive candidate for various studies, particularly those related to cancer and inflammation. However, there are also some limitations to using 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. For example, it can be difficult and expensive to synthesize, and its mechanism of action is not fully understood.
未来方向
There are many potential future directions for research on 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new cancer therapies based on the anti-tumor properties of this compound. Another potential direction is the use of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione and its potential applications in other areas of scientific research.
合成方法
The synthesis of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a series of chemical reactions that result in the formation of the final product. The starting materials for this synthesis are piperidine, quinazoline-2,4-dione, and phenylcyclopropanecarbonyl chloride. These compounds are mixed together in the presence of a catalyst, such as triethylamine, and heated to a specific temperature. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione.
科学研究应用
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has anti-tumor properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-tumor properties, 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been found to have anti-inflammatory effects. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-18-8-4-5-9-19(18)24-22(29)26(20)17-10-14-25(15-11-17)21(28)23(12-13-23)16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCNHMNHFVUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2444492.png)
![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2444499.png)




![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2444508.png)
![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)